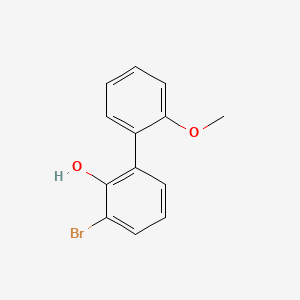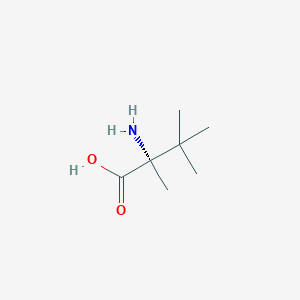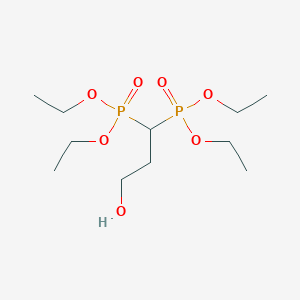
TETRAETHYL(3-HYDROXYPROPYLIDENE)BISPHOSPHONATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Tetraethyl vinylidenebisphosphonate, a closely related compound, is highlighted as a versatile intermediate for synthesizing highly functionalized compounds bearing the bisphosphonic moiety. It demonstrates reactivity with a broad range of nucleophiles and participates in various types of reactions, including Michael addition and cycloadditions, illustrating the synthetic utility of these compounds in creating diverse bisphosphonate derivatives (Rodriguez, 2014).
Molecular Structure Analysis
The molecular structure of tetraethyl(3-hydroxypropylidene)bisphosphonate derivatives often features a central carbon atom linked to two phosphonate groups, providing a rigid backbone that is crucial for their biological activity. Detailed structural analysis can be derived from X-ray crystallography studies, which reveal the arrangement of atoms and their spatial relationships, contributing to understanding the compound's reactivity and interactions with biological targets.
Chemical Reactions and Properties
Tetraethyl vinylidenebisphosphonate engages in a variety of chemical reactions, including Michael addition with organometallic reagents, enolates, amines, and mercaptans, as well as cycloaddition reactions like Diels–Alder and 1,3-dipolar cycloadditions. These reactions expand the functional diversity of bisphosphonate derivatives, underscoring the compound's versatility as a chemical building block (Rodriguez, 2014).
科学的研究の応用
Applications in Antiviral Therapies
Bisphosphonates, including compounds structurally related to tetraethyl(3-hydroxypropylidene)bisphosphonate, have shown promise in antiviral applications. The acyclic nucleoside phosphonate analogues exhibit broad-spectrum antiviral activities against a wide array of DNA viruses. This includes their efficacy in vitro and in vivo against retroviruses, herpesviruses, and hepadnaviruses. Their antiviral mechanism involves a specific interaction with the viral DNA polymerase, which is crucial for viral replication. Such findings hint at their potential beyond bone resorption inhibition, expanding into the realm of antiviral therapies (Naesens et al., 1997).
Role in Bone Disease Treatment and Research
Bisphosphonates, through their inhibition of osteoclast-mediated bone resorption, play a crucial role in treating benign and malignant bone diseases. Research has identified nitrogen-containing bisphosphonates (N-BPs) as having a different mechanism of action compared to non-nitrogen-containing bisphosphonates, targeting key enzymes in the mevalonate pathway. This understanding has expanded the therapeutic potential of bisphosphonates, including their antitumor effects and ability to induce apoptosis in cancer cells. Such insights are vital for developing new therapeutic strategies for bone-related ailments (Green, 2004).
Pharmacokinetic Properties
The pharmacokinetic properties of bisphosphonates, including those similar to tetraethyl(3-hydroxypropylidene)bisphosphonate, underscore their unique absorption, distribution, and elimination characteristics. Despite poor gastrointestinal absorption, these compounds have shown significant efficacy in bone targeting and retention. This pharmacokinetic profile supports their long-term use in treating diseases like osteoporosis, with research focused on optimizing their delivery and minimizing side effects (Lin, 1996).
Bisphosphonates in Pediatric Applications
The application of bisphosphonates in pediatric diseases represents an emerging field of research. These compounds have been explored for treating various conditions associated with osteoporosis and localized osteoporosis in children, demonstrating the adaptability of bisphosphonate therapy across age groups. This includes their potential in managing diseases with underlying bone pathophysiology, showcasing their broad therapeutic implications beyond adult treatment (Srivastava & Alon, 2003).
Innovations in Drug Delivery Systems
The development of novel drug delivery systems (DDS) for bisphosphonates marks a significant advancement in their therapeutic use. These innovations aim to enhance bioavailability, reduce side effects, and provide targeted delivery, particularly for treating bone diseases. DDS such as nanoparticles, liposomes, and implantable devices are under investigation to overcome the limitations of traditional administration routes, offering a promising future for bisphosphonate therapy in various clinical settings (Fazil et al., 2015).
特性
IUPAC Name |
3,3-bis(diethoxyphosphoryl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26O7P2/c1-5-15-19(13,16-6-2)11(9-10-12)20(14,17-7-3)18-8-4/h11-12H,5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVCUTSCURIOHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CCO)P(=O)(OCC)OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26O7P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraethyl(3-hydroxypropylidene)bisphosphonate | |
CAS RN |
151671-10-2 |
Source


|
| Record name | 3,3-bis(Diethoxyphosphoryl)propan-1-ol (30% w/w in toluene) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

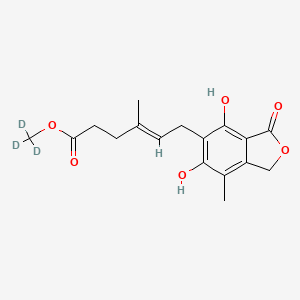
![L-[2-13C]ascorbic acid](/img/structure/B1146138.png)

![2-[(2E)-2-Penten-3-yl]pyridine](/img/structure/B1146140.png)
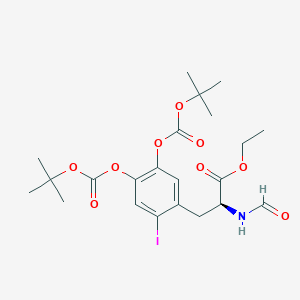
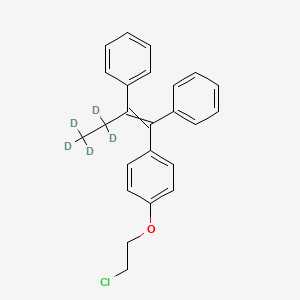
![4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+)](/img/structure/B1146147.png)
